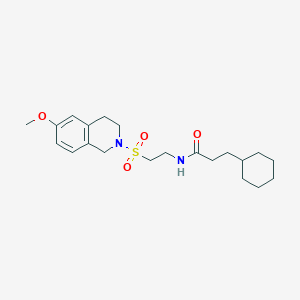
3-cyclohexyl-N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-cyclohexyl-N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)propanamide is a useful research compound. Its molecular formula is C21H32N2O4S and its molecular weight is 408.56. The purity is usually 95%.
BenchChem offers high-quality 3-cyclohexyl-N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-cyclohexyl-N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Structure and Molecular Interactions
The compound "N-cyclohexylcarbamoyl-4-[2-(7-methoxy-4,4-dimethyl-1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]benzenesulfonamide" exhibits interesting molecular interactions, such as intramolecular N—H⋯O=S interactions and intermolecular N—H⋯O=C hydrogen bonds, leading to the formation of hydrogen-bonded chains. This structural configuration underscores the compound's potential in designing molecules with specific interaction capabilities (Gelbrich, Haddow, & Griesser, 2011).
Fluorescence Derivatization and Analytical Applications
The compound "6-methoxy-2-methylsulfonylquinoline-4-carbonyl chloride" has been identified as a highly sensitive fluorescence derivatization reagent for alcohols in high-performance liquid chromatography, showcasing its utility in analytical chemistry for detecting and quantifying alcohol compounds in complex mixtures (Yoshida, Moriyama, & Taniguchi, 1992).
Broad-Spectrum Antibacterial Applications
Research into the synthesis of isothiazoloquinolone derivatives highlights the potential antibacterial applications of similar compounds. For instance, ethyl 1-cyclopropyl-6,7-difluoro-2-methanesulfonyl-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate is a potent broad-spectrum antibacterial agent effective against methicillin-resistant Staphylococcus aureus (MRSA), suggesting the relevance of similar compounds in addressing antibiotic resistance (Hashimoto et al., 2007).
Synthetic Methodologies and Cyclization Reactions
The synthesis of mono- and dimethoxy-1,2,3,4-tetrahydroisoquinolines via Pummerer reaction emphasizes the compound's role in developing synthetic methodologies for constructing complex heterocyclic structures. This research outlines efficient pathways to synthesize tetrahydroisoquinoline derivatives, essential in medicinal chemistry and drug design (Shinohara et al., 1998).
Bioactive Compound Synthesis
Investigations into mangrove endophytic fungi have led to the identification of novel compounds with significant bioactivities. For example, cyclohexenone and cyclopentenone derivatives isolated from the fungus Alternaria sp. exhibit potent scavenging activities and antifungal properties, indicating the potential for compounds with similar backbones to serve as leads in developing new bioactive molecules (Wang et al., 2015).
Eigenschaften
IUPAC Name |
3-cyclohexyl-N-[2-[(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O4S/c1-27-20-9-8-19-16-23(13-11-18(19)15-20)28(25,26)14-12-22-21(24)10-7-17-5-3-2-4-6-17/h8-9,15,17H,2-7,10-14,16H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLCPONDCNNGNOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CN(CC2)S(=O)(=O)CCNC(=O)CCC3CCCCC3)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclohexyl-N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-methoxyphenyl)methyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide](/img/structure/B2990406.png)

![6-ethyl-7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-8-[(4-methyl-1-piperazinyl)methyl]-4H-chromen-4-one](/img/structure/B2990408.png)
![1-[2-(Oxiran-2-ylmethoxy)phenyl]pyrazole](/img/structure/B2990413.png)
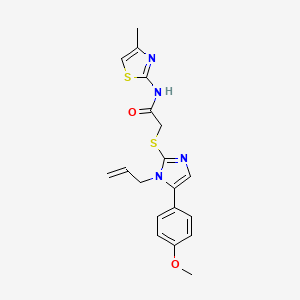
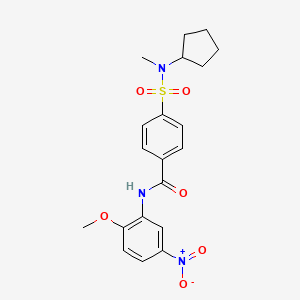
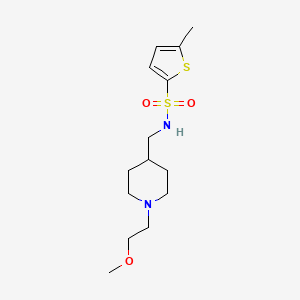

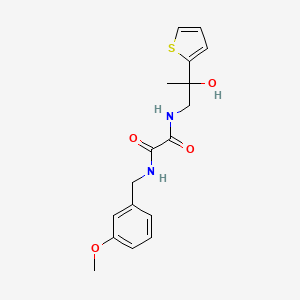
![1-[[3-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]methyl]triazole-4-carboxylic acid](/img/structure/B2990423.png)
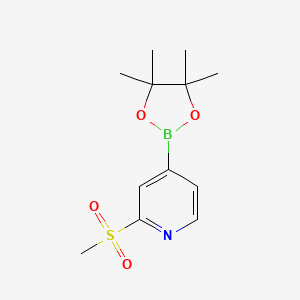
![4-methyl-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2990425.png)
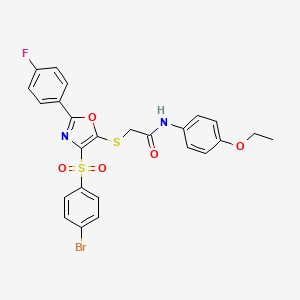
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2990428.png)